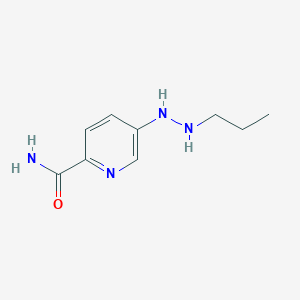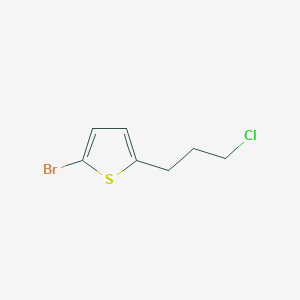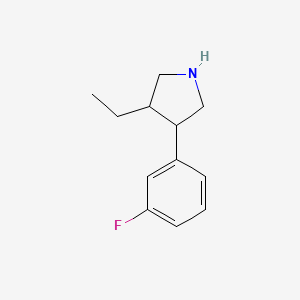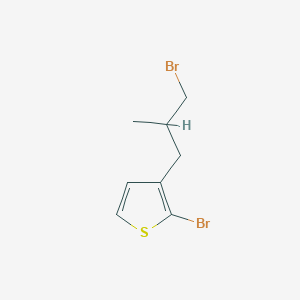
5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide: is a chemical compound with the molecular formula C₉H₁₄N₄O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 2-propylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazine moiety.
Reduction: Reduced forms of the pyridine ring or carboxamide group.
Substitution: Halogenated or other substituted derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide has been explored as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential as an inhibitor of certain enzymes, such as urease, which is involved in various biological processes. This makes it a candidate for the development of new therapeutic agents for diseases related to enzyme dysfunction .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of ammonia, which is a byproduct of urease activity .
Comparison with Similar Compounds
- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide
- Pyridine-2-yl-methylene hydrazine carboxamide
- N-Propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide
Uniqueness: 5-(2-Propylhydrazin-1-yl)pyridine-2-carboxamide is unique due to its specific hydrazine and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(2-propylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-5-12-13-7-3-4-8(9(10)14)11-6-7/h3-4,6,12-13H,2,5H2,1H3,(H2,10,14) |
InChI Key |
RTILXGXDMBXOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211165.png)

![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13211178.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B13211195.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)

![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)
![1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13211231.png)
![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)
